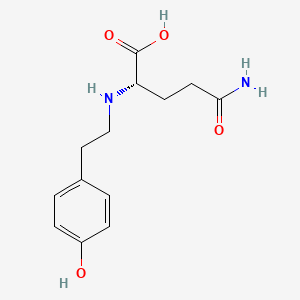
2-(Methylselanyl)heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylselanyl)heptanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methylselanyl group attached to the second carbon of a heptanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylselanyl)heptanal can be achieved through several methods. One common approach involves the reaction of heptanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydroformylation of 1-hexene followed by the introduction of the methylselanyl group. This process requires the use of rhodium-based catalysts and high-pressure conditions to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylselanyl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used to substitute the methylselanyl group.
Major Products Formed
Oxidation: 2-(Methylselanyl)heptanoic acid
Reduction: 2-(Methylselanyl)heptanol
Substitution: Various substituted heptanal derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Methylselanyl)heptanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 2-(Methylselanyl)heptanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methylselanyl group can also interact with cellular components, potentially affecting redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanal: A simple aldehyde with a similar carbon chain but lacking the methylselanyl group.
2-(Methylthio)heptanal: Similar structure but with a sulfur atom instead of selenium.
2-(Methylselanyl)hexanal: Similar structure but with a shorter carbon chain.
Uniqueness
2-(Methylselanyl)heptanal is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds are known for their potential antioxidant and therapeutic effects, making this compound a compound of significant interest in research and industry.
Propriétés
Numéro CAS |
66716-98-1 |
|---|---|
Formule moléculaire |
C8H16OSe |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2-methylselanylheptanal |
InChI |
InChI=1S/C8H16OSe/c1-3-4-5-6-8(7-9)10-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
NAFXFAZYBLSMNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=O)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


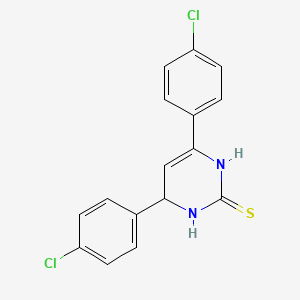
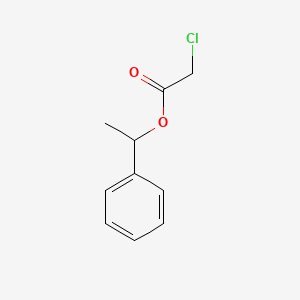

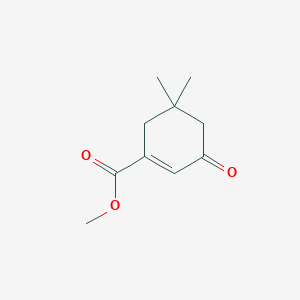

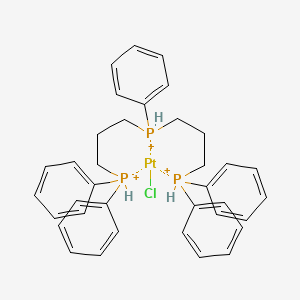
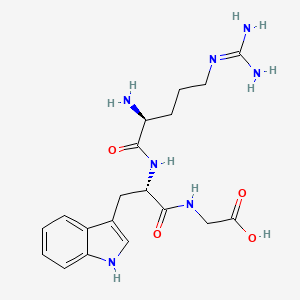
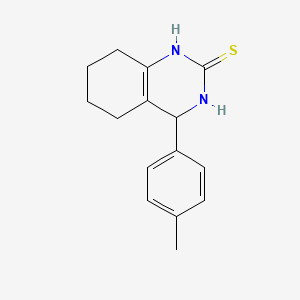
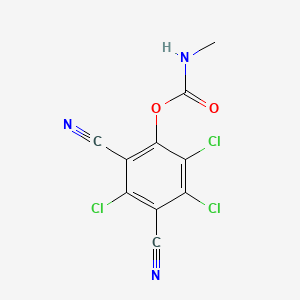

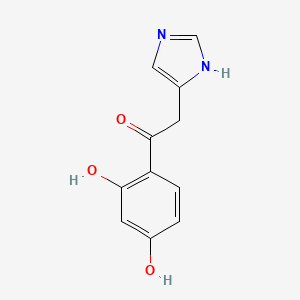
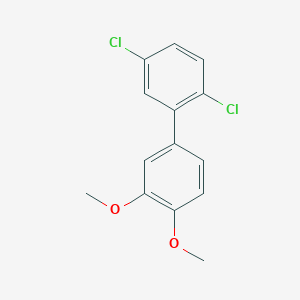
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
